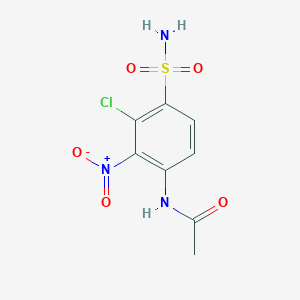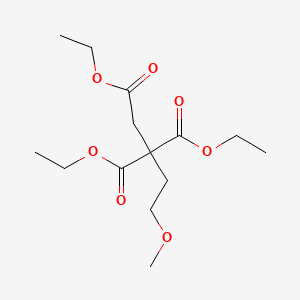![molecular formula C13H24O6 B14379639 Acetic acid;bicyclo[4.2.1]nonane-1,6-diol CAS No. 89398-45-8](/img/structure/B14379639.png)
Acetic acid;bicyclo[4.2.1]nonane-1,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;bicyclo[421]nonane-1,6-diol is a compound that combines the properties of acetic acid and bicyclo[421]nonane-1,6-diol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;bicyclo[4.2.1]nonane-1,6-diol typically involves multistep organic reactions. One common method includes the Diels-Alder reaction, which forms the bicyclic core structure. This is followed by functional group modifications to introduce the diol and acetic acid moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;bicyclo[4.2.1]nonane-1,6-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid chlorides or anhydrides are used for esterification, while amines are used for amidation.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different physical and chemical properties.
Aplicaciones Científicas De Investigación
Acetic acid;bicyclo[4.2.1]nonane-1,6-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of acetic acid;bicyclo[4.2.1]nonane-1,6-diol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic structure but differ in the arrangement and type of functional groups.
Norbornane derivatives: Another class of bicyclic compounds with different ring sizes and functional groups.
Uniqueness
Acetic acid;bicyclo[4.2.1]nonane-1,6-diol is unique due to its specific combination of acetic acid and bicyclo[4.2.1]nonane-1,6-diol moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
89398-45-8 |
|---|---|
Fórmula molecular |
C13H24O6 |
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
acetic acid;bicyclo[4.2.1]nonane-1,6-diol |
InChI |
InChI=1S/C9H16O2.2C2H4O2/c10-8-3-1-2-4-9(11,7-8)6-5-8;2*1-2(3)4/h10-11H,1-7H2;2*1H3,(H,3,4) |
Clave InChI |
OBWOSOUTZPZBTA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.C1CCC2(CCC(C1)(C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


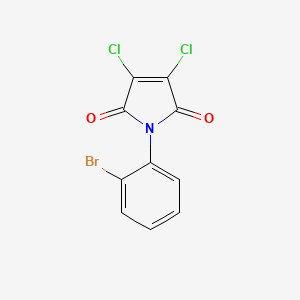
![2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-phenoxyphenyl)-](/img/structure/B14379567.png)
![4-Chloro-5-{[(2-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B14379571.png)

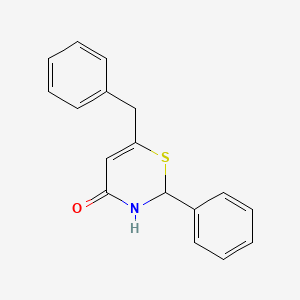
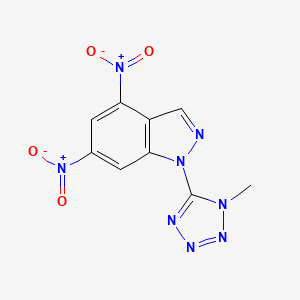
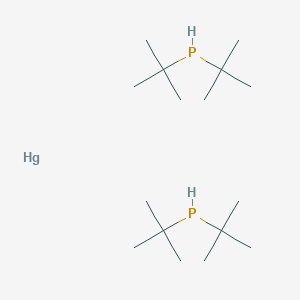
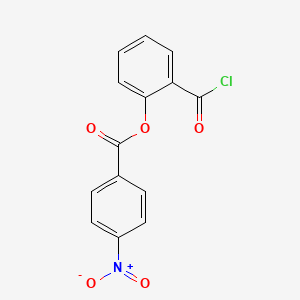
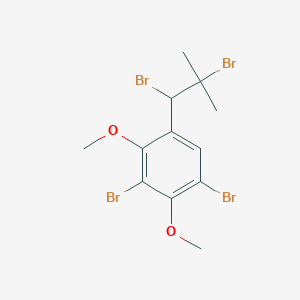
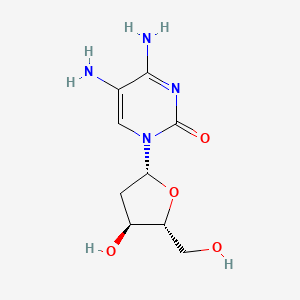
![4-[5-(Diaminomethylidene)furan-2(5H)-ylidene]-2-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14379604.png)
![1-[(Hexylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14379607.png)
